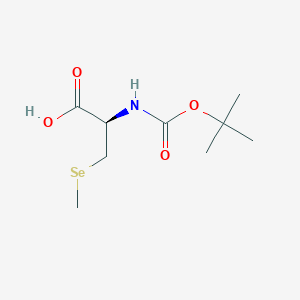
Boc-3-(Methylseleno)-Ala-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3-(Methylseleno)-Ala-OH typically involves the protection of the amino group of alanine with a Boc group, followed by the introduction of the methylseleno group. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amino group, followed by the reaction with methylselenol to introduce the methylseleno group. The reaction conditions usually involve mild acids or bases to facilitate the protection and substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and solid acid catalysts to improve efficiency and yield . The use of environmentally benign solvents and reagents is also emphasized to align with green chemistry principles .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-3-(Methylseleno)-Ala-OH undergoes various types of chemical reactions, including:
Oxidation: The methylseleno group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the Boc protecting group and convert the methylseleno group to a selenol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and acids like trifluoroacetic acid for Boc deprotection .
Major Products Formed
The major products formed from these reactions include selenoxide, selenone, selenol derivatives, and deprotected alanine derivatives .
Applications De Recherche Scientifique
Boc-3-(Methylseleno)-Ala-OH has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of selenium-containing amino acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for selenium-based drugs.
Industry: It is used in the development of novel materials and catalysts .
Mécanisme D'action
The mechanism of action of Boc-3-(Methylseleno)-Ala-OH involves its interaction with various molecular targets and pathways. The Boc group protects the amino group, allowing selective reactions at other sites. The methylseleno group can participate in redox reactions, influencing the compound’s reactivity and stability. These properties make it a valuable tool in synthetic chemistry and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other Boc-protected amino acids and selenium-containing amino acids such as Boc-3-(Methylthio)-Ala-OH and Boc-3-(Methylseleno)-Ser-OH .
Uniqueness
Boc-3-(Methylseleno)-Ala-OH is unique due to the presence of the methylseleno group, which imparts distinct redox properties and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C9H17NO4Se |
|---|---|
Poids moléculaire |
282.21 g/mol |
Nom IUPAC |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylselanylpropanoic acid |
InChI |
InChI=1S/C9H17NO4Se/c1-9(2,3)14-8(13)10-6(5-15-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 |
Clé InChI |
LCDYDFZQTGADFX-LURJTMIESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](C[Se]C)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(C[Se]C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Trimethoxysilyl)ethyl]benzene-1-sulfonic acid](/img/structure/B13142877.png)



![1-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B13142897.png)
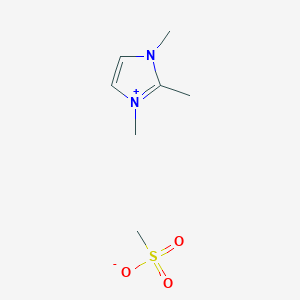
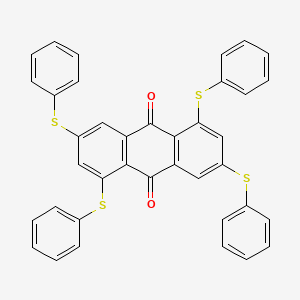
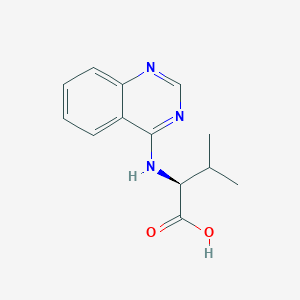

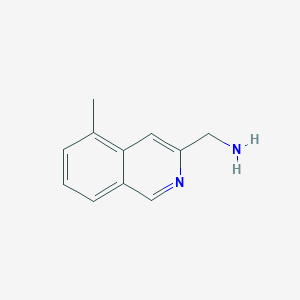

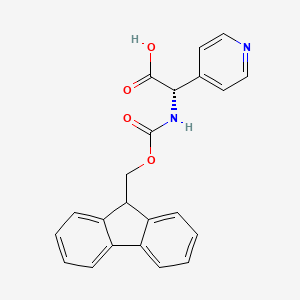
![Ethyl 5'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13142936.png)
![(2-Methylbenzo[d]thiazol-5-yl)methanamine](/img/structure/B13142961.png)
